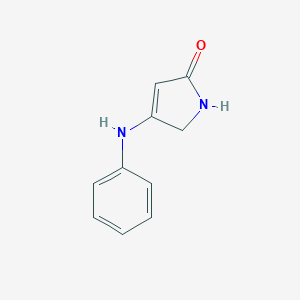![molecular formula C13H18N2O2 B273697 Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate, also known as EEHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate varies depending on its application. In cancer cells, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate inhibits the growth of cells by inducing apoptosis and inhibiting cell cycle progression. In Alzheimer's disease, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate inhibits acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In insects, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate disrupts the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate induces apoptosis and inhibits cell cycle progression by regulating the expression of various genes. In Alzheimer's disease, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate increases acetylcholine levels in the brain, which improves cognitive function. In insects, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate disrupts the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limitations include its instability in aqueous solutions and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate. One potential direction is the development of Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the insecticidal properties of Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate and its potential applications in materials science.
Conclusion
In conclusion, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate is a synthetic compound that has potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, agriculture, and materials science.
Synthesemethoden
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate is synthesized by the reaction of ethyl acetoacetate with 2-ethylbenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions and the product is obtained by recrystallization. This method is relatively simple and yields high purity Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been shown to have insecticidal properties against various pests. In materials science, Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate has been used as a precursor for the synthesis of metal nanoparticles.
Eigenschaften
Produktname |
Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(2-ethylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-8-6-7-9-12(11)15-14-10(3)13(16)17-5-2/h6-9,15H,4-5H2,1-3H3/b14-10+ |
InChI-Schlüssel |
OUKJWJKVOKWGQL-GXDHUFHOSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N/N=C(\C)/C(=O)OCC |
SMILES |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
Kanonische SMILES |
CCC1=CC=CC=C1NN=C(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)